molecular formula C9H8BrClO B1266078 4'-Bromo-3-chloropropiophenone CAS No. 31736-73-9

4'-Bromo-3-chloropropiophenone

Cat. No. B1266078
CAS RN: 31736-73-9
M. Wt: 247.51 g/mol
InChI Key: SYWQQEVHZPPLNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4'-Bromo-3-chloropropiophenone and related compounds involves several chemical processes, including condensation reactions and the use of specific reagents to introduce bromo and chloro groups into the propiophenone structure. For example, the synthesis of related Schiff base compounds involves the condensation of equimolar reactants in a methanol solution, indicating a common pathway for synthesizing bromo- and chloro-substituted phenols (Wang et al., 2008).

Molecular Structure Analysis

The molecular structure of 4'-Bromo-3-chloropropiophenone has been analyzed using various spectroscopic and computational methods. Studies involving quantum chemical calculations, such as Hartree-Fock (HF) and density functional theory (DFT), provide insights into the optimized geometrical parameters and vibrational wavenumbers, which are in good agreement with experimental data (Pandian et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving 4'-Bromo-3-chloropropiophenone are diverse, including electrophilic substitution reactions and interactions with other compounds to form new derivatives. The transformation of bromophenols through aqueous chlorination, for instance, highlights the reactivity of bromo- and chloro-substituted phenols under certain conditions, leading to the formation of various byproducts (Xiang et al., 2020).

Physical Properties Analysis

The physical properties of 4'-Bromo-3-chloropropiophenone, such as melting and boiling points, solubility, and crystalline structure, are crucial for understanding its behavior in different environments and applications. Crystallography studies provide detailed information about the crystal structure, which is essential for the material's characterization and potential applications (Ouari, 2015).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability, define the compound's interactions and its potential for various chemical reactions. The study of bromophenols' molecular structures and properties using density functional theory calculations provides insights into the systematic trends in molecular properties with increasing bromine substitutions, which is relevant for understanding the chemical behavior of 4'-Bromo-3-chloropropiophenone (Han et al., 2005).

Scientific Research Applications

Vibrational Spectra and Thermodynamics

  • Vibrational Spectra Analysis : 4'-Bromo-3-chloropropiophenone has been studied for its vibrational spectra using quantum chemical calculations. These studies, involving Hartree-Fock and density functional theory, have contributed to the understanding of molecular geometries and vibrational wavenumbers, important in fields like molecular modeling and spectroscopy (Pandian et al., 2011).

Photoreaction Mechanisms

  • Low-Temperature Infrared Spectroscopy : The compound has been examined under low-temperature argon matrices through Fourier transform infrared spectroscopy. This research is crucial for understanding the photoreaction mechanisms of bromophenols, relevant in photochemistry and environmental studies (Akai et al., 2002).

Synthetic Chemistry Applications

  • Synthesis of Thiophene Derivatives : 4'-Bromo-3-chloropropiophenone is used in the synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, a precursor in synthetic chemistry for various applications (Chou & Tsai, 1991).

Catalysis and Ligand Applications

  • Catalysis and Ligand Studies : The compound has been part of research investigating the substitutional disorder in ligands used for catalysis, contributing to the field of catalytic chemistry (Marimuthu et al., 2008).

Environmental Fate and Degradation

  • Environmental Fate in Water Treatment : Studies involving bromophenols, including derivatives of 4'-Bromo-3-chloropropiophenone, have provided insights into their transformation during water treatment processes, important for environmental chemistry and public health (Xiang et al., 2020).

Analytical Chemistry

  • Spectroscopic Analysis : Analytical studies using infrared and Raman spectroscopy have been conducted on compounds like 4'-Bromo-3-chloropropiophenone. These studies are significant for analytical chemistry, enhancing understanding of molecular structures and interactions (Guirgis et al., 1997).

Biodegradation and Toxicity Studies

  • Biodegradation in Biological Systems : Research on the biodegradation of bromophenols, like 4'-Bromo-3-chloropropiophenone, has been conducted, contributing to the understanding of environmental pollutants and their removal methods (Sahoo et al., 2013).

Future Directions

properties

IUPAC Name

1-(4-bromophenyl)-3-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWQQEVHZPPLNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70953675
Record name 1-(4-Bromophenyl)-3-chloropropan-1-one
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Molecular Weight

247.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-3-chloropropiophenone

CAS RN

31736-73-9
Record name 1-(4-Bromophenyl)-3-chloro-1-propanone
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Record name 4'-Bromo-3-chloropropiophenone
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Record name 31736-73-9
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Record name 1-(4-Bromophenyl)-3-chloropropan-1-one
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Record name 4'-bromo-3-chloropropiophenone
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Synthesis routes and methods

Procedure details

45.3 g of aluminium chloride are stirred at room temperature in 80 ml of CH2Cl2. Maintaining vigorous stirring, a solution of β-propionic acid chloride (38.09 g, 28.7 ml, 0.3 mol) is poured slowly into 20 ml of CH2Cl2. The CH2Cl2-AlCl3-acid chloride complex forms quickly and the solution turns dark red. A solution of bromobenzene (47.1 g, 31.6 ml, 0.3 mol) is then introduced dropwise into 20 ml of CH2Cl2. The solution is then stirred for 15 hours at room temperature. The mixture is hydrolysed over 190 g of ice, to which 7.6 ml of concentrated acetic acid have been added. The organic phase is washed neutral and the solvent is removed by evaporation under reduced pressure. A dark red oil is obtained, from which the title compound is obtained in the form of a yellowish solid by extraction while hot with petroleum ether.
Quantity
45.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
β-propionic acid chloride
Quantity
28.7 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
31.6 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
190 g
Type
reactant
Reaction Step Four
Quantity
7.6 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
U Pandian, S Srinivasan… - Journal of molecular …, 2011 - Springer
… Ab initio HF and density functional theory (DFT) calculations on 3′-bromopropiophenone and 4′-bromo-3-chloropropiophenone have been performed to support our wave number …
Number of citations: 1 idp.springer.com
M Charaschanya - 2018 - kuscholarworks.ku.edu
This dissertation comprises three chapters, which focus on the development of new synthetic methodologies and the construction of a screening collection. An Application of the Schmidt …
Number of citations: 0 kuscholarworks.ku.edu
C Hoffmann, S Evcüman, F Neumaier… - ACS chemical …, 2021 - ACS Publications
… of the chiral GlyT1 inhibitor (R)-N-[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)propyl]sarcosine (ALX5407) was prepared in four steps starting from 4′-bromo-3-chloropropiophenone …
Number of citations: 7 pubs.acs.org
Q Youli, J Long, L Yu - Spectroscopy Letters, 2018 - Taylor & Francis
Three-dimensional quantitative structure–activity relationship pharmacophore models of phthalic acid ester (PAE) infrared characteristic vibration spectrum signals were constructed. …
Number of citations: 19 www.tandfonline.com
G SUBRAMANIAM - 1980 - search.proquest.com
… 2:(* = Broncohenll: kmeth:8:eraz oline The title pyrazoline was prepared from 4"-bromo3-chloropropiophenone (12. 37g, 0.05m) and N-methylhydrazine (2.3g, 0.05m) by a similar …
Number of citations: 2 search.proquest.com

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